molecular formula C19H27NOS B12255782 N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide

N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide

Cat. No.: B12255782
M. Wt: 317.5 g/mol
InChI Key: CWQHHVUPJLNVAL-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide is a compound that features a unique combination of an adamantane core and a thiophene ring The adamantane structure is known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that imparts various chemical properties

Properties

Molecular Formula

C19H27NOS

Molecular Weight

317.5 g/mol

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H27NOS/c1-18(2,16-3-4-22-11-16)12-20-17(21)19-8-13-5-14(9-19)7-15(6-13)10-19/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,20,21)

InChI Key

CWQHHVUPJLNVAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CSC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with an amine derivative containing the thiophene ring. The process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified thiophene derivatives.

    Substitution Products: Halogenated or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the thiophene ring can interact with various biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, the unique combination of the adamantane core and thiophene ring in this compound can be appreciated for its potential in various scientific and industrial applications.

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